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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)nicotinaldehyde

Cat. No.: B1326240

Introduction

5-(3-Chlorophenyl)nicotinaldehyde is a substituted aromatic aldehyde with potential
applications in medicinal chemistry and materials science. As a derivative of nicotinaldehyde, it
incorporates a chlorophenyl moiety, which can significantly influence its chemical and biological
properties. Accurate spectroscopic characterization is paramount for confirming the identity,
purity, and structure of this compound. This technical guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 5-(3-Chlorophenyl)nicotinaldehyde. It also details the experimental protocols for
acquiring such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

While a complete set of experimentally verified spectroscopic data for 5-(3-
Chlorophenyl)nicotinaldehyde is not readily available in publicly accessible databases, the
following sections present a combination of predicted data and expected values based on the
analysis of its structural components: the nicotinaldehyde core and the 3-chlorophenyl
substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

13C NMR Data

The following table outlines the predicted 3C NMR chemical shifts for 5-(3-
Chlorophenyl)nicotinaldehyde. These predictions are based on computational models and
are valuable for the initial assignment of signals in an experimental spectrum.

Carbon Atom Predicted Chemical Shift (ppm)
C=0 165.10
C-Ar (pyridine) 149.17
C-Ar (pyridine) 140.74
C-Ar (pyridine) 135.70
C-Ar (CI-Ph) 132.04
C-Ar (CI-Ph) 131.19
C-Ar (CI-Ph) 131.13
C-Ar (pyridine) 120.47
1H NMR Data

The expected 'H NMR chemical shifts for 5-(3-Chlorophenyl)nicotinaldehyde are detailed
below. The multiplicity of the signals (singlet, doublet, triplet, multiplet) will depend on the
coupling with neighboring protons.

Expected Chemical Shift

Proton Type Multiplicity
(ppm)
Aldehyde (-CHO) 9.5-105 Singlet (s)
Pyridine Ring Protons 7.5-9.0 Doublet (d), Multiplet (m)
Chlorophenyl Ring Protons 7.0-8.0 Multiplet (m)
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Expected Absorption Range

Functional Group Intensity
(cm™)

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aldehyde) 2700 - 2900 Medium

C=0 (Aldehyde) 1680 - 1715 Strong

C=C (Aromatic) 1400 - 1600 Medium-Strong

C-Cl 600 - 800 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 5-(3-Chlorophenyl)nicotinaldehyde (C12HsCINO), the expected molecular
ion peak [M]* would be observed at m/z 217.03 (for 3>Cl) and 219.03 (for 37Cl) in an
approximate 3:1 ratio.

Fragment lon Description

[M-H]* Loss of a hydrogen atom
[M-CHOJ* Loss of the formyl group

[M-CI]* Loss of the chlorine atom

Fragments of the pyridine and chlorophenyl ) ]
] Further fragmentation of the aromatic systems
rings

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-(3-
Chlorophenyl)nicotinaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDClIz, DMSO-
ds). The choice of solvent should be based on the solubility of the compound and should not
have signals that overlap with the analyte's resonances.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e 1H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum using a pulse angle of 30-45
degrees and a relaxation delay of 1-2 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each unique carbon
atom.

o Use a pulse angle of 30-45 degrees and a longer relaxation delay (2-5 seconds) to ensure
guantitative accuracy if needed.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of the 13C isotope.

o Process the data similarly to the *H NMR spectrum.
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Infrared (IR) Spectroscopy
e Sample Preparation:

o Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder (for KBr) or the clean ATR
crystal.

o Place the sample in the spectrometer and record the sample spectrum.

o The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.
o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method. For a relatively volatile compound like this, Electron lonization (EI) or
Electrospray lonization (ESI) are common.

¢ Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-
flight (TOF), or ion trap.

» Data Acquisition (EI mode):

o The sample is vaporized and bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.
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o The resulting ions are separated based on their mass-to-charge ratio (m/z).

o A mass spectrum is generated by plotting the relative abundance of the ions as a function

of their m/z values.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized compound like 5-(3-Chlorophenyl)nicotinaldehyde.
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Workflow for Spectroscopic Characterization.

Signaling Pathway Visualization
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The following diagram illustrates a conceptual signaling pathway where a molecule like 5-(3-
Chlorophenyl)nicotinaldehyde could potentially act as a ligand to modulate a cellular
response.
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Conceptual Cellular Signaling Pathway.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-(3-
Chlorophenyl)nicotinaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1326240#spectroscopic-data-nmr-ir-
mass-spec-for-5-3-chlorophenyl-nicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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